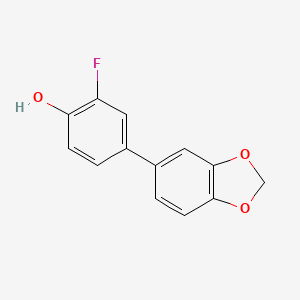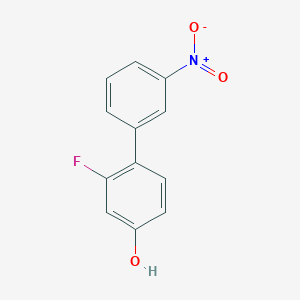
2-Fluoro-5-(2-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(2-methylthiophenyl)phenol, 95% (2-F5MTP) is a highly purified, high-purity, fluorinated phenol derivative that has been used in various scientific research applications, including in laboratory experiments, for its biochemical and physiological effects. It is a synthetic compound that is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(2-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications, including as a probe for the study of cytochrome P450 enzymes, as a substrate for the study of drug metabolism, as a substrate for the study of protein-protein interactions, and as an inhibitor of enzyme activity. It has also been used in the study of the structure and function of cell membranes, as well as in the study of the effects of drugs on the nervous system.
Wirkmechanismus
2-Fluoro-5-(2-methylthiophenyl)phenol, 95% has been shown to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other xenobiotics. It has also been found to act as an inhibitor of protein-protein interactions, which can affect the structure and function of cell membranes. Additionally, it has been found to act as an inhibitor of enzyme activity, which can affect the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
2-Fluoro-5-(2-methylthiophenyl)phenol, 95% has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the growth of tumor cells, to reduce inflammation, and to inhibit the replication of viruses. Additionally, it has been found to have an effect on the nervous system, as it has been shown to reduce anxiety and to improve cognitive performance.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 2-Fluoro-5-(2-methylthiophenyl)phenol, 95% in laboratory experiments is its high purity, which allows for more accurate results. Additionally, its low cost and availability make it an attractive option for researchers. However, there are some limitations to using 2-Fluoro-5-(2-methylthiophenyl)phenol, 95% in laboratory experiments, such as its low solubility in water and its potential to cause skin irritation.
Zukünftige Richtungen
There are a number of potential future directions for 2-Fluoro-5-(2-methylthiophenyl)phenol, 95% research. These include further investigation into its anti-inflammatory, anti-cancer, and anti-viral effects, as well as its effects on the nervous system. Additionally, further research into its ability to inhibit cytochrome P450 enzymes, protein-protein interactions, and enzyme activity could lead to new therapeutic applications. Finally, further investigation into its solubility, toxicity, and potential for skin irritation could lead to improved safety protocols for laboratory experiments.
Synthesemethoden
2-Fluoro-5-(2-methylthiophenyl)phenol, 95% is synthesized from 2-fluoro-5-methylthiophenol (2-F5MT) and phenol, via a Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid. The resulting alkylated product is then purified by column chromatography. The overall yield of the reaction is typically around 95%.
Eigenschaften
IUPAC Name |
2-fluoro-5-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTMYMUTMOWRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














